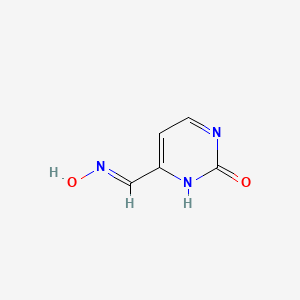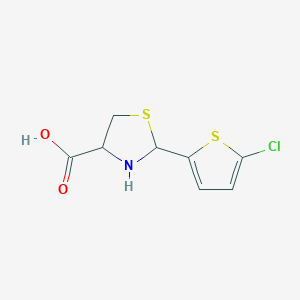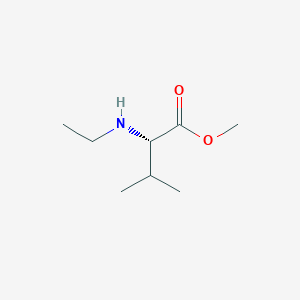
2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime is C5H5N3O2. Its molecular weight is 139.11 g/mol.Aplicaciones Científicas De Investigación
Chemical Properties and Reactions
- Facile Oxime-Nitrone Isomerization : 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime is involved in oxime-nitrone isomerization, a process that includes 1,3-dipolar cycloadditions leading to fused isoxazolidine derivatives. This phenomenon has been observed in similar systems like 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oximes, indicating a potential for the synthesis of complex organic compounds (Gotoh et al., 1996).
Potential for Drug Delivery
- Brain Delivery System : Research on 1-Methylpyridine-2-carbaldehyde oxime, a related compound, demonstrates its ability to cross the blood-brain barrier in a prodrug form. This suggests potential applications in drug delivery to the brain, leveraging the redox system for transporting small quaternary salts (Bodor et al., 1978).
Application in Molecular Synthesis
- Synthesis of Heterocyclic Compounds : This compound plays a role in the synthesis of heterocyclic compounds, such as pyrido[1,2-a]pyrimidines. These compounds, including 4-oxo-4H-pyrido[1,2-a]pyrimidines, have significant biological activities and pharmacological potential. They are used in various applications ranging from photography to drug synthesis (Hermecz, 1995).
Involvement in Organic Synthesis
- Formation of Bicyclic Trimers : The thermal oligomerization of compounds like methacrylaldehyde oxime, which shares structural similarities with this compound, leads to the formation of complex structures like bicyclic trimers. This process is crucial in creating novel organic molecules with potential applications in various fields (Ota et al., 1983).
Mecanismo De Acción
While specific information on the mechanism of action of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime was not found, oximes in general have been studied for their significant roles as acetylcholinesterase reactivators . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .
Safety and Hazards
According to a safety data sheet, 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime is harmful in contact with skin, if inhaled, and if swallowed . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, and wear protective gloves, protective clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
6-[(E)-hydroxyiminomethyl]-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c9-5-6-2-1-4(8-5)3-7-10/h1-3,10H,(H,6,8,9)/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWGLAJSRHRQSF-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=O)N=C1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7460-56-2 | |
| Record name | NSC59414 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Chloro-2-(difluoromethoxy)phenyl]methanol](/img/structure/B1417315.png)
![6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417317.png)
![1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine](/img/structure/B1417320.png)
![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417321.png)

![6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417324.png)

![2,6-Dimethyl-4-[2-(piperidin-4-yl)ethyl]morpholine](/img/structure/B1417328.png)



![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B1417333.png)


